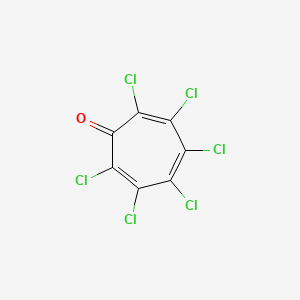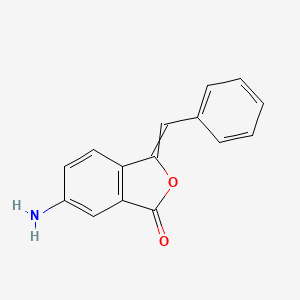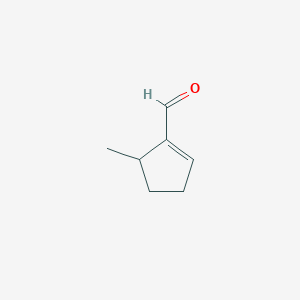
1-Cyclopentene-1-carboxaldehyde, 5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentene-1-carboxaldehyde, 5-methyl- is an organic compound with the molecular formula C7H10O It is a derivative of cyclopentene, featuring a carboxaldehyde group and a methyl substituent
Métodos De Preparación
The synthesis of 1-Cyclopentene-1-carboxaldehyde, 5-methyl- can be achieved through several routes. One common method involves the reaction of cyclopentadiene with formaldehyde in the presence of a catalyst to form the corresponding cyclopentene derivative. This reaction typically requires controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the use of advanced catalytic systems and continuous flow reactors to optimize the efficiency and scalability of the synthesis process. These methods are designed to meet the demands of large-scale production while maintaining the quality and consistency of the compound.
Análisis De Reacciones Químicas
1-Cyclopentene-1-carboxaldehyde, 5-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1-Cyclopentene-1-carboxaldehyde, 5-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving aldehydes and related compounds.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents that incorporate the cyclopentene scaffold.
Industry: The compound is utilized in the production of specialty chemicals, fragrances, and flavoring agents due to its distinct chemical properties
Mecanismo De Acción
The mechanism by which 1-Cyclopentene-1-carboxaldehyde, 5-methyl- exerts its effects involves interactions with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function. This reactivity is central to its role in chemical synthesis and biological studies .
Comparación Con Compuestos Similares
1-Cyclopentene-1-carboxaldehyde, 5-methyl- can be compared with other similar compounds, such as:
5-Ethylcyclopent-1-enecarboxaldehyde: This compound has an ethyl group instead of a methyl group, leading to differences in reactivity and applications.
Methyl 1-cyclopentene-1-carboxylate: This ester derivative has different chemical properties and uses, particularly in the synthesis of azulene derivatives.
Propiedades
Número CAS |
22628-96-2 |
|---|---|
Fórmula molecular |
C7H10O |
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
5-methylcyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C7H10O/c1-6-3-2-4-7(6)5-8/h4-6H,2-3H2,1H3 |
Clave InChI |
AXYQVSMERIHUIB-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol](/img/structure/B14716816.png)
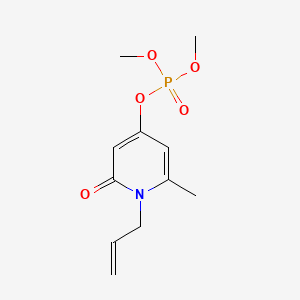
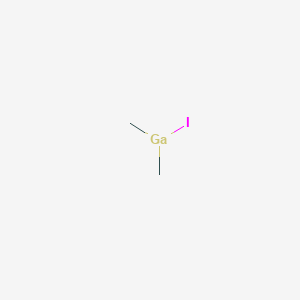
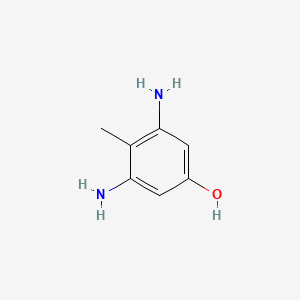
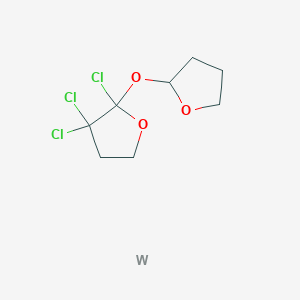
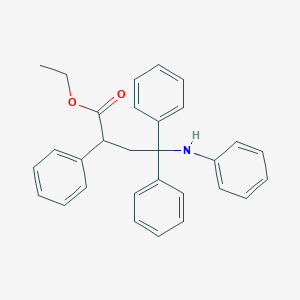
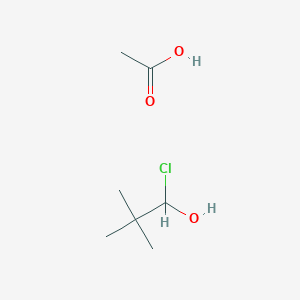
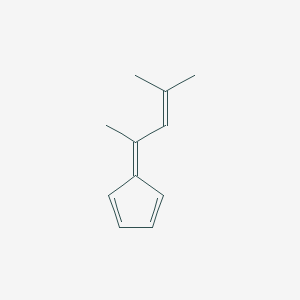
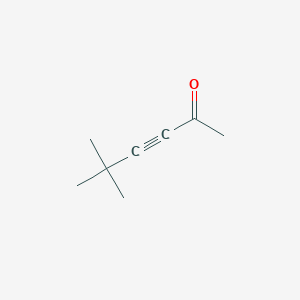
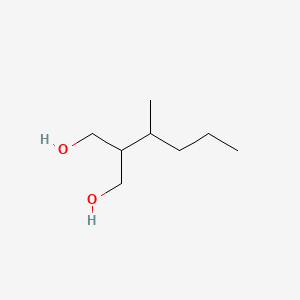
![N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide](/img/structure/B14716876.png)
